3,3'-(1,4-Phenylenebis(oxy))bis(1-((4-ethylphenyl)amino)propan-2-ol)
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Overview
Description
3,3'-(1,4-Phenylenebis(oxy))bis(1-((4-ethylphenyl)amino)propan-2-ol) is a complex organic compound that features multiple functional groups, including aniline derivatives and hydroxypropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3'-(1,4-Phenylenebis(oxy))bis(1-((4-ethylphenyl)amino)propan-2-ol) typically involves multiple steps:
Formation of the Aniline Derivative: The initial step involves the synthesis of 4-ethylaniline through the alkylation of aniline with ethyl halides under basic conditions.
Hydroxypropoxy Group Introduction: The next step involves the reaction of the aniline derivative with epichlorohydrin to introduce the hydroxypropoxy group.
Coupling Reaction: The final step is a coupling reaction between the intermediate compounds to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3'-(1,4-Phenylenebis(oxy))bis(1-((4-ethylphenyl)amino)propan-2-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxypropoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3,3'-(1,4-Phenylenebis(oxy))bis(1-((4-ethylphenyl)amino)propan-2-ol) would depend on its specific application. In pharmacology, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxypropoxy group may play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylanilino)-3-[4-[3-(4-methylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol: Similar structure with a methyl group instead of an ethyl group.
1-(4-Chloroanilino)-3-[4-[3-(4-chloroanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol: Contains a chloro group instead of an ethyl group.
Uniqueness
3,3'-(1,4-Phenylenebis(oxy))bis(1-((4-ethylphenyl)amino)propan-2-ol) is unique due to the presence of ethyl groups, which may influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-(4-ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O4/c1-3-21-5-9-23(10-6-21)29-17-25(31)19-33-27-13-15-28(16-14-27)34-20-26(32)18-30-24-11-7-22(4-2)8-12-24/h5-16,25-26,29-32H,3-4,17-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITISWYDLMIANTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC(COC2=CC=C(C=C2)OCC(CNC3=CC=C(C=C3)CC)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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